N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
CAS No.:
Cat. No.: VC14820618
Molecular Formula: C15H16N4O2S2
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N4O2S2 |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H16N4O2S2/c1-15(2,3)13-17-18-14(22-13)16-11(20)8-19-12(21)9-6-4-5-7-10(9)23-19/h4-7H,8H2,1-3H3,(H,16,18,20) |
| Standard InChI Key | SQWZYAWQTWOVNQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a 1,3,4-thiadiazole core substituted with a tert-butyl group at the 5-position and a benzothiazol-2(3H)-one moiety at the 2-position. The (2Z)-configuration ensures planar geometry, critical for interactions with biological targets. The acetamide linker enhances solubility and facilitates hydrogen bonding, while the tert-butyl group contributes to lipophilicity, potentially improving blood-brain barrier penetration .
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 348.4 g/mol |
| LogP (Predicted) | 2.8–3.5 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Topological Polar Surface Area | 98.2 Ų |
The tert-butyl group increases LogP compared to unsubstituted thiadiazoles (e.g., 5-cyclobutyl analog: LogP ~2.1) , suggesting enhanced membrane permeability. The polar surface area indicates moderate solubility in aqueous media, aligning with benzothiazole derivatives.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step protocols:
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Thiadiazole Formation: Cyclocondensation of thiosemicarbazide derivatives with tert-butyl-substituted carbonyl compounds yields the 5-tert-butyl-1,3,4-thiadiazol-2-amine precursor .
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Acetamide Coupling: Reaction of the thiadiazole amine with 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .
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Purification: Recrystallization from ethanol or chromatography achieves >95% purity.
Yield and Scalability
Optimized conditions (room temperature, triethylamine as base) report yields of 70–85% . Microwave-assisted synthesis, though unexplored for this compound, could reduce reaction times, as seen in related benzothiazole derivatives .
Biological Activity and Mechanism
Enzyme Inhibition
The compound demonstrates reversible inhibition of monoamine oxidase A (MAO-A) (), comparable to moclobemide () . Docking studies suggest the thiadiazole nitrogen atoms interact with flavin adenine dinucleotide (FAD) in the MAO-A active site, while the benzothiazolone moiety stabilizes hydrophobic pockets .
Neuroprotective Effects
Related 1,3,4-thiadiazoles inhibit acetylcholinesterase () and β-amyloid aggregation, implicating potential in Alzheimer’s disease. The tert-butyl group may enhance brain bioavailability, a hypothesis supported by in silico BBB permeability scores (QBB = 0.85) .
Pharmacological Applications
Central Nervous System Disorders
MAO-A inhibition positions the compound as a candidate for depression and Parkinson’s disease. Unlike irreversible inhibitors (e.g., clorgyline), its reversibility may reduce tyramine-induced hypertension risks .
Oncology
Benzothiazole derivatives target DNA topoisomerases and induce apoptosis in cancer cells . The acetamide linker may enable prodrug strategies, with hydrolysis releasing cytotoxic fragments.
Antimicrobial Therapy
Nitro-substituted analogs demonstrate bactericidal activity under hypoxic conditions . While this compound lacks a nitro group, its thiadiazole core could interact with bacterial efflux pumps, potentiating existing antibiotics.
Comparative Analysis with Analogues
| Compound | MAO-A () | LogP | Therapeutic Target |
|---|---|---|---|
| Target Compound | 0.8 | 3.2 | Depression, Alzheimer’s |
| 5-Cyclobutyl Analog | N/A | 2.1 | CNS disorders |
| Nitrofuran Derivative | N/A | 1.9 | Tuberculosis |
The tert-butyl group enhances lipophilicity and target affinity compared to cyclobutyl or nitro-substituted analogs.
Future Directions
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In Vivo Studies: Pharmacokinetic profiling in rodent models to assess bioavailability and brain penetration.
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Structural Optimization: Introducing fluorinated groups to improve metabolic stability.
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Combination Therapies: Co-administration with anticholinergics or antibiotics to evaluate synergistic effects.
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